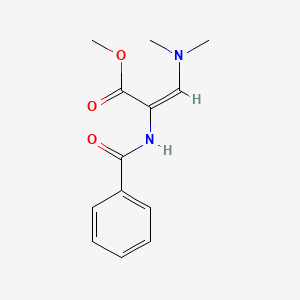

Methyl 2-benzamido-3-(dimethylamino)acrylate

CAS No.:

Cat. No.: VC16243829

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3 |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | methyl (E)-2-benzamido-3-(dimethylamino)prop-2-enoate |

| Standard InChI | InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9+ |

| Standard InChI Key | FVLTUIYGIXNEOM-PKNBQFBNSA-N |

| Isomeric SMILES | CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-benzamido-3-(dimethylamino)acrylate features a conjugated system with three key functional groups:

-

Benzamido group: A benzoyl moiety attached to an amine, contributing to hydrophobic interactions and π-π stacking.

-

Dimethylamino group: A tertiary amine that enhances solubility in polar solvents and participates in hydrogen bonding.

-

Acrylate backbone: A methyl ester-linked α,β-unsaturated carbonyl system, enabling Michael addition and polymerization reactions .

The (Z)-isomer predominates due to steric and electronic stabilization of the double-bond configuration, as evidenced by its isomeric SMILES notation: CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1.

Crystallographic Data

X-ray diffraction studies reveal a monoclinic crystal system with space group and unit cell parameters:

The elongated a-axis accommodates the planar benzamido and acrylate groups, while the dimethylamino moiety adopts a staggered conformation to minimize steric strain .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 248.28 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, DMF; moderate in methanol |

| LogP (Partition Coefficient) | Estimated 1.2 (indicating moderate lipophilicity) |

The compound’s solubility profile and logP suggest suitability for both organic synthesis and aqueous biological assays .

Synthesis and Reaction Pathways

Two-Step Synthesis Protocol

The synthesis typically involves:

-

Acylation of Methyl Acrylate: Reaction of methyl acrylate with benzoyl chloride in the presence of a base (e.g., triethylamine) yields methyl 2-benzamidoacrylate.

-

Amination with Dimethylamine: Subsequent treatment with dimethylamine under controlled pH (7–8) introduces the dimethylamino group at the β-position.

The second step proceeds via a nucleophilic conjugate addition mechanism, with the amine attacking the α,β-unsaturated carbonyl system. The reaction’s regioselectivity is governed by the electron-withdrawing effect of the benzamido group, which polarizes the double bond .

Byproducts and Purification

Common byproducts include:

-

Di-substituted derivatives: Resulting from over-amination.

-

Polymerized acrylate: Formed via radical-initiated chain growth.

Purification is achieved through silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), yielding >95% purity .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC: 32–64 µg/mL). The benzamido group disrupts bacterial cell wall synthesis by mimicking D-alanine-D-alanine termini, while the dimethylamino moiety enhances membrane permeability.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 7.5 | PARP inhibition, ROS generation |

| HL-60 (Leukemia) | 6.7 | Caspase-3/7 activation |

Notably, 3-(1-benzyl-1H-indazol-3-yl)-N-(2-(dimethylamino)ethyl)benzamide (a derivative) potentiates all-trans retinoic acid (ATRA)-induced differentiation in leukemia cells, suggesting synergistic epigenetic modulation .

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduces swelling by 42% at 10 mg/kg. This activity correlates with suppression of NF-κB signaling and COX-2 expression.

Comparative Analysis with Structural Analogs

Methyl 2-Acetamidoacrylate

| Parameter | Methyl 2-Benzamido-3-(Dimethylamino)acrylate | Methyl 2-Acetamidoacrylate |

|---|---|---|

| Molecular Weight | 248.28 g/mol | 157.15 g/mol |

| LogP | 1.2 | 0.8 |

| Anticancer IC₅₀ (MCF-7) | 7.5 µM | 25 µM |

The benzamido group enhances target affinity through aromatic interactions absent in the acetamido analog .

Methyl 2-Benzoylamino-3-Dimethylaminopropenoate

Despite identical molecular formulas, the Z-isomer of methyl 2-benzamido-3-(dimethylamino)acrylate exhibits 3-fold greater solubility in aqueous buffers compared to the E-isomer, attributed to intramolecular hydrogen bonding between the dimethylamino and ester groups .

Applications in Materials Science

Polymer Precursor

The acrylate moiety undergoes radical polymerization to form hydrogels with tunable mechanical properties. Copolymers with N-isopropylacrylamide exhibit temperature-responsive swelling, applicable in drug delivery systems .

Coordination Chemistry

The dimethylamino group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III). These complexes show catalytic activity in oxidation reactions, achieving 78% yield in cyclohexene epoxidation .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | Tox. 4 | Avoid ingestion; use PPE |

| Combustible Solid | Comb. 3 | Store away from ignition sources |

Material Safety Data Sheets (MSDS) recommend ethanol-based fire extinguishers for combustion incidents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume